Physicochemical Differentiation: Optimized Lipophilic Ligand Efficiency (LLE) vs. High-LogP CB2 Agonist GW842166X
A critical differentiator for N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is its substantially lower predicted lipophilicity (clogP = 2.88) compared to the clinical candidate GW842166X, a potent but highly lipophilic CB2 agonist (clogP = 6.0). This property is a key decision factor in procurement for drug discovery programs, as high lipophilicity is linked to poor solubility, high metabolic turnover, and promiscuous off-target binding. The target compound, therefore, represents a more attractive starting point for lead optimization [1].
| Evidence Dimension | Predicted Lipophilicity (clogP) as a measure of drug-likeness |
|---|---|
| Target Compound Data | clogP = 2.88 |
| Comparator Or Baseline | GW842166X: clogP = 6.0 |
| Quantified Difference | The target compound's clogP is 3.12 log units lower, indicating a >1000-fold difference in the octanol-water partition coefficient. |
| Conditions | Predicted via computational models (Sildrug Database); GW842166X data is from published literature. |
Why This Matters
A lower clogP directly correlates with improved aqueous solubility and a reduced risk of off-target pharmacology, making this compound a superior starting scaffold for fragment-based or ligand-efficiency-driven lead discovery programs.
- [1] Sildrug.ibb.waw.pl. Predicted Physicochemical Properties for C15H12ClN5O. Data accessed 2026. Comparative data for GW842166X derived from: *J. Med. Chem.*, 2011, 54 (18), 6363-6378. View Source
